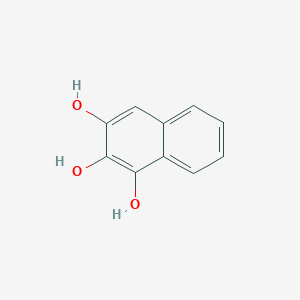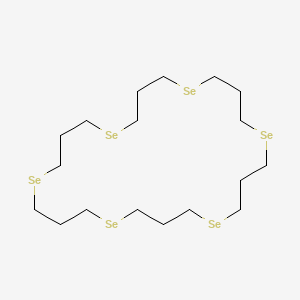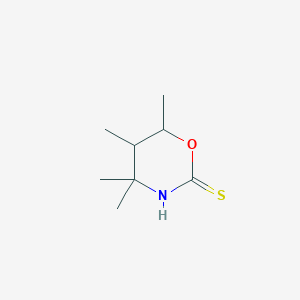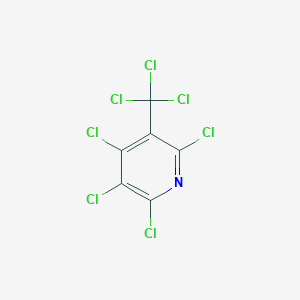![molecular formula C18H22N3S+ B14305699 N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium CAS No. 112363-05-0](/img/structure/B14305699.png)
N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium is a complex organic compound that belongs to the class of phenothiazines Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium typically involves multiple steps. One common method includes the alkylation of phenothiazine derivatives with appropriate alkylating agents under controlled conditions. The reaction often requires the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines.
科学研究应用
N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine class, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug that shares structural similarities with N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium.
Promethazine: An antihistamine and antiemetic agent with a similar phenothiazine core structure.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
112363-05-0 |
|---|---|
分子式 |
C18H22N3S+ |
分子量 |
312.5 g/mol |
IUPAC 名称 |
dimethyl-[7-[methyl(propyl)amino]phenothiazin-3-ylidene]azanium |
InChI |
InChI=1S/C18H22N3S/c1-5-10-21(4)14-7-9-16-18(12-14)22-17-11-13(20(2)3)6-8-15(17)19-16/h6-9,11-12H,5,10H2,1-4H3/q+1 |
InChI 键 |
UEDAXSQRSIIMFG-UHFFFAOYSA-N |
规范 SMILES |
CCCN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


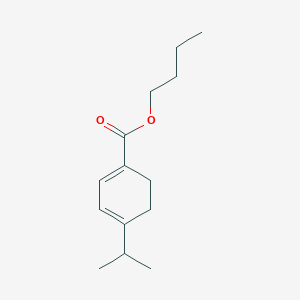
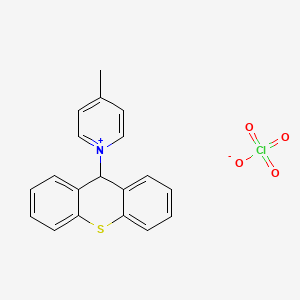
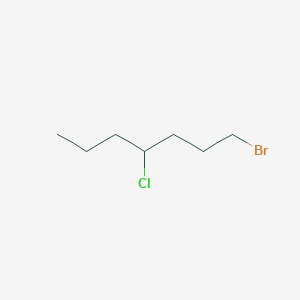
![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
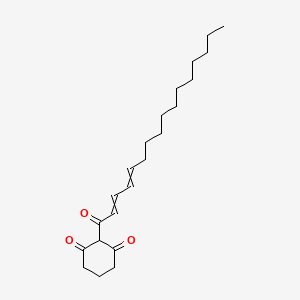

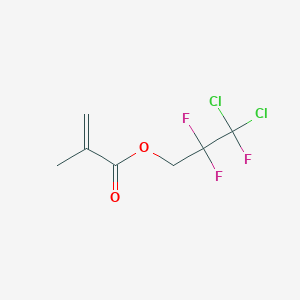
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)

